molecular formula C11H14FNO2 B12971464 tert-Butyl 2-(5-fluoropyridin-3-yl)acetate

tert-Butyl 2-(5-fluoropyridin-3-yl)acetate

Cat. No.: B12971464
M. Wt: 211.23 g/mol
InChI Key: FYNARCMWWSZLGO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-fluoropyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-fluoropyridin-3-yl)acetate typically involves the esterification of 5-fluoropyridine-3-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: 5-fluoropyridine-3-carboxylic acid.

    Reduction: tert-Butyl 2-(5-fluoropyridin-3-yl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-(5-fluoropyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, altering their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-chloro-5-fluoropyridin-3-ylcarbamate
  • tert-Butyl 2-chloro-5-fluoropyridin-3-ylacetate

Uniqueness

tert-Butyl 2-(5-fluoropyridin-3-yl)acetate is unique due to the presence of the fluorine atom on the pyridine ring, which imparts distinct electronic properties. This makes it particularly useful in the design of molecules with specific biological activities.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

tert-butyl 2-(5-fluoropyridin-3-yl)acetate

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)5-8-4-9(12)7-13-6-8/h4,6-7H,5H2,1-3H3

InChI Key

FYNARCMWWSZLGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CN=C1)F

Origin of Product

United States

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